3-bromo-N-(2-cyanophenyl)-2-methylbenzamide
Overview
Description
3-bromo-N-(2-cyanophenyl)-2-methylbenzamide, commonly known as BCM, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic aromatic organic compound that is used as a reagent in the synthesis of various organic compounds. BCM is also used as a catalyst in various reactions, including the synthesis of polymers and various pharmaceuticals. In addition, BCM has been used in the production of fine chemicals and has potential applications in the field of biotechnology.
Scientific Research Applications
Synthesis of Isoindolinones and Isoindolin-1-ones
- The compound has been utilized in the assembly of substituted 3-methyleneisoindolin-1-ones through a domino reaction process involving 2-bromobenzamides and terminal alkynes, catalyzed by CuI/l-proline. This process allows for the variation of N-substituents and aromatic rings, indicating the versatility of 3-bromo-N-(2-cyanophenyl)-2-methylbenzamide in synthesizing a wide range of isoindolinones (Li Li et al., 2009).
- Another study highlights the Cu-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones using alkynyl acids as an alkyne source. This synthesis method emphasizes the importance of ligand assistance for bromo substrates, suggesting that this compound could potentially be used in similar catalytic systems to produce isoindolinones with diverse substitutions (Anupal Gogoi et al., 2014).
Copper-catalyzed Direct Amination
- Research demonstrates a simple copper-catalyzed direct amination of ortho-functionalized haloarenes, including 2-halobenzamide derivatives, using sodium azide as the amino source. This method synthesizes ortho-functionalized aromatic amines in good to excellent yields, showcasing potential applications of this compound in direct amination reactions to produce various aromatic amines (Haibo Zhao et al., 2010).
Synthesis of Chlorantraniliprole
- A study on the synthesis of chlorantraniliprole, a key insecticide, involved the use of related intermediates, highlighting the potential application of this compound in synthesizing insecticidal compounds. The method involves esterification, reduction, chlorination, and aminolysis steps to produce the desired product, indicating that such bromo-substituted benzamides can serve as crucial intermediates in complex organic syntheses (Chen Yi-fen et al., 2010).
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors can be proteins, enzymes, or other molecules that play crucial roles in various biological processes.
Mode of Action
The interaction of a compound with its target often results in changes to the target’s function. For example, a compound might inhibit an enzyme, preventing it from catalyzing a reaction, or it might bind to a receptor, triggering a cellular response .
Biochemical Pathways
The interaction of a compound with its target can affect various biochemical pathways. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
3-bromo-N-(2-cyanophenyl)-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-12(6-4-7-13(10)16)15(19)18-14-8-3-2-5-11(14)9-17/h2-8H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUDWIVBBMPTAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1363165-97-2 | |
Record name | Benzamide, 3-bromo-N-(2-cyanophenyl)-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363165-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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